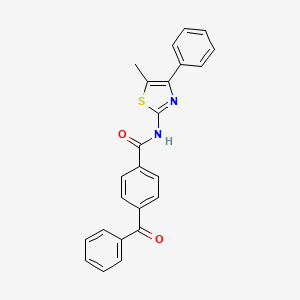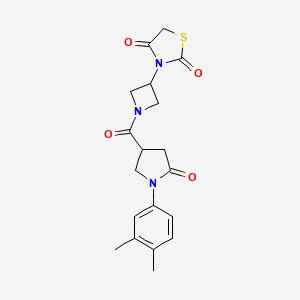
3-(1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H21N3O4S and its molecular weight is 387.45. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
The compound , due to its complex structure, has potential applications in various fields of scientific research, particularly in the synthesis of novel chemical compounds and their biological activities. For instance, research by Novotortsev et al. (2021) explored the regio- and diastereoselective synthesis of dispiro derivatives, which exhibit considerable cytotoxicity against certain cancer cell lines, suggesting potential applications in cancer research Novotortsev et al., 2021. Similarly, Jain et al. (2006) synthesized novel azaimidoxy compounds with potential as chemotherapeutic agents, indicating a potential application in antimicrobial and anticancer activities Jain, Nagda, & Talesara, 2006.
Antiproliferative Properties
Research on thiazolidine derivatives, such as the study by Izmest’ev et al. (2020), which involved the synthesis of 5-arylmethylidene-3-(arylmethylideneamino)thiazolidine-2,4-diones, demonstrated slight antiproliferative activity against leukemia and renal cancer cell lines Izmest’ev, Gazieva, Kolotyrkina, Daeva, & Kravchenko, 2020. This suggests the potential of such compounds in developing new anticancer therapies.
Antibacterial and Antifungal Activities
The study by Mohanty et al. (2015) synthesized a series of substituted 5-(aminomethylene)thiazolidine-2,4-diones, which were found to have antibacterial activity, particularly those bearing pyridine or piperazine moieties Mohanty, Reddy, Ramadevi, & Karmakar, 2015.
Potential in Inflammatory Disease Treatment
A study by Ma et al. (2011) synthesized thiazolidine-2,4-dione derivatives and evaluated them for their inhibitory potency on nitric oxide production, iNOS activity, and prostaglandin E2 generation. One compound showed significant inhibitory activity, superior to the commercial anti-inflammatory drug indomethacin, suggesting potential applications in treating inflammatory diseases Ma, Xie, Ma, Liu, Xiang, Ye, Zheng, Chen, Xu, Chen, Yang, Qiu, Wang, Liang, Peng, Yang, Wei, & Chen, 2011.
properties
IUPAC Name |
3-[1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-11-3-4-14(5-12(11)2)21-7-13(6-16(21)23)18(25)20-8-15(9-20)22-17(24)10-27-19(22)26/h3-5,13,15H,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNAVAVFSGOEIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CC(C3)N4C(=O)CSC4=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethylbenzamide](/img/structure/B2872784.png)

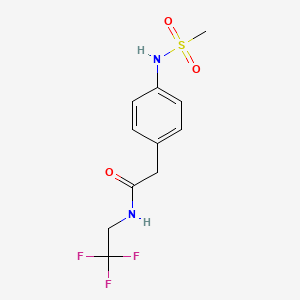
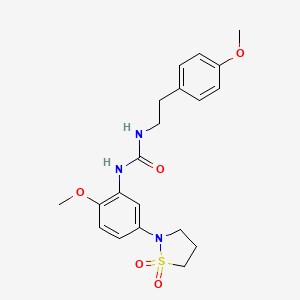
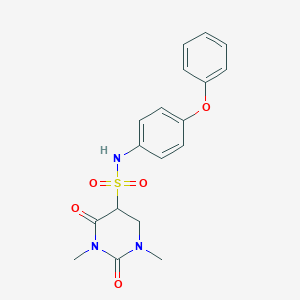
![7-(3-methoxyphenyl)-2-methyl-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2872792.png)
![5-benzyl-N-(4-methylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2872794.png)
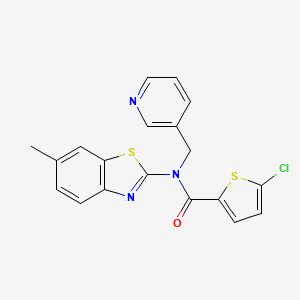
![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-propylphenyl)-2-propen-1-one](/img/structure/B2872797.png)
![2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL](/img/structure/B2872800.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide](/img/structure/B2872801.png)

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2872806.png)
